Glyceryl tri(octadecanoate-18,18,18-d3)

Catalog No.
S910047
CAS No.
285979-76-2
M.F
C57H110O6
M. Wt
900.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(octadecanoate-18,18,18-d3)

CAS Number

285979-76-2

Product Name

Glyceryl tri(octadecanoate-18,18,18-d3)

IUPAC Name

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate

Molecular Formula

C57H110O6

Molecular Weight

900.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3

InChI Key

DCXXMTOCNZCJGO-GQALSZNTSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H]

Glyceryl tri(octadecanoate-18,18,18-d3), also known as Tristearin-tri(18,18,18-d3) or Glyceryl Tristearate-d3, is a specific type of triglyceride. Triglycerides are esters formed from glycerol (glycerin) and three fatty acids. In this case, all three fatty acids are specifically stearic acid (octadecanoic acid) with a deuterium atom replacing a hydrogen atom at each of the 18th positions (designated by d3) [].

This specific isotope-labeled version of tristearin finds application in scientific research, particularly in studies related to fat metabolism and digestion due to the presence of the deuterium isotope (a heavier isotope of hydrogen).


Molecular Structure Analysis

The key feature of Glyceryl tri(octadecanoate-18,18,18-d3) is its central glycerol molecule bonded to three stearic acid chains through ester linkages. Each stearic acid chain is a long, unbranched hydrocarbon chain with 18 carbon atoms (octadecanoic) and a terminal carboxylic acid group (–COOH). The notable aspect of this molecule is the presence of three deuterium atoms (D), each replacing a hydrogen atom at the 18th position of the stearic acid chains (18,18,18-d3) [].


Chemical Reactions Analysis

Several chemical reactions are relevant to Glyceryl tri(octadecanoate-18,18,18-d3).

  • Synthesis: Natural tristearin is synthesized in vivo by the esterification of glycerol with three stearic acid molecules. This process is catalyzed by enzymes known as acyltransferases.

For research purposes, Glyceryl tri(octadecanoate-18,18,18-d3) can be synthesized through similar processes using isotopically labeled stearic acid-d3.

  • Hydrolysis: Triglycerides can be broken down into glycerol and fatty acids through a reaction with water, a process called hydrolysis. This reaction is typically catalyzed by enzymes known as lipases.

Balanced Chemical Equation:

Glyceryl tri(octadecanoate-18,18,18-d3) + 3H₂O → Glycerol + 3 Stearic Acid-d3
  • Other Reactions: Triglycerides can undergo various other reactions depending on the conditions, such as oxidation (rancidity), hydrogenation, and saponification (formation of soap). However, the specific reactions involving Glyceryl tri(octadecanoate-18,18,18-d3) in research contexts would depend on the specific scientific investigation.

Physical And Chemical Properties Analysis

  • Melting Point: Around 54°C (melting point of regular tristearin) []
  • Boiling Point: Decomposes before boiling due to its high molecular weight
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and benzene []
  • Stability: Relatively stable under normal storage conditions

Isotope Tracer Studies

The presence of the deuterium isotope allows Glyceryl tri(octadecanoate-18,18,18-d3) to be used as a tracer molecule in studies related to fat metabolism and absorption. Since the deuterium is a stable isotope, it does not alter the chemical behavior of the molecule significantly, but its presence allows researchers to distinguish it from endogenous triglycerides in the body. This enables them to track the movement and processing of dietary fats within an organism [].

Here are some examples of how Glyceryl tri(octadecanoate-18,18,18-d3) can be used in isotope tracer studies:

  • Investigating Digestion and Absorption: By feeding Glyceryl tri(octadecanoate-18,18,18-d3) to a research subject and measuring the appearance of deuterium in various tissues and body fluids, scientists can gain insights into how efficiently dietary fats are digested and absorbed in the gut [].
  • Studying Lipid Metabolism: Tracking the fate of the deuterium label in different organs helps researchers understand how the body utilizes and stores dietary fats. This information is valuable in studies related to obesity, diabetes, and other metabolic disorders [].

XLogP3

25.2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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